2-(dimethylamino)-9-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-(dimethylamino)-9-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that combines elements of pyrido[1,2-a]pyrimidine and thiazolidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethylamino)-9-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrido[1,2-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thiazolidine Moiety: This step involves the reaction of the pyrido[1,2-a]pyrimidine intermediate with a thioamide and an aldehyde to form the thiazolidine ring.
Dimethylamino and Methyl Substitutions: These groups are introduced through alkylation reactions using dimethylamine and methylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(dimethylamino)-9-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions or as a potential lead compound in drug discovery efforts. Its structural features suggest it could interact with various biological targets.
Medicine
Medicinally, this compound could be investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of enzyme activity is beneficial.
Industry
In industry, this compound might be used in the development of new materials with specific properties, such as enhanced conductivity or unique optical characteristics.
Mechanism of Action
The mechanism of action of 2-(dimethylamino)-9-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
2-(dimethylamino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: Lacks the thiazolidine moiety.
3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene derivatives: Similar thiazolidine structure but different core scaffold.
Uniqueness
The uniqueness of 2-(dimethylamino)-9-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one lies in its combined structural features, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C24H24N4O2S2 |
---|---|
Molecular Weight |
464.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-(dimethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-phenylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H24N4O2S2/c1-16-9-7-13-27-20(16)25-21(26(2)3)18(22(27)29)15-19-23(30)28(24(31)32-19)14-8-12-17-10-5-4-6-11-17/h4-7,9-11,13,15H,8,12,14H2,1-3H3/b19-15- |
InChI Key |
JZAGJOUVQHCFMA-CYVLTUHYSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCCC4=CC=CC=C4)N(C)C |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCCC4=CC=CC=C4)N(C)C |
Origin of Product |
United States |
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